molecular formula C10H10N2O3 B1347702 N-cyclopropyl-3-nitrobenzamide CAS No. 392709-17-0

N-cyclopropyl-3-nitrobenzamide

Cat. No. B1347702
CAS RN: 392709-17-0
M. Wt: 206.2 g/mol
InChI Key: BAUAOOIIPHFRKR-UHFFFAOYSA-N
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Description

N-cyclopropyl-3-nitrobenzamide (NCNB) is an organic compound that has attracted much attention from the scientific community due to its potential applications in various fields. NCNB is a cyclic amide derivative of nitrobenzene, which is a common aromatic nitro compound. It is structurally related to other nitrobenzene derivatives such as nitrobenzoic acid and nitrobenzaldehyde. NCNB has a variety of applications in organic synthesis, medicinal chemistry, and materials science.

Scientific Research Applications

Synthesis and Structural Analysis

N-cyclopropyl-3-nitrobenzamide and related compounds have been a subject of interest in the field of organic synthesis and crystallography. Studies have focused on the synthesis and characterization of these compounds, including their crystal structures. For instance, N-Cyclohexyl-2-nitrobenzamide was synthesized and characterized using spectroscopic data and X-ray diffraction analysis, revealing details about its crystal packing stabilized by N-H⋯O hydrogen bonds (Saeed, Hussain, & Bolte, 2010).

Chemical Synthesis and Reactions

In the realm of chemical reactions and synthesis, these compounds have shown potential in creating novel structures. A simple one-pot procedure for preparing 2-(het)arylquinazolin-4(3H)-ones starting from 2-nitrobenzamides has been described, indicating the versatility of nitrobenzamide derivatives in synthesizing heterocyclic compounds (Romero, Salazar, & López, 2013).

Complexes with Metals

Another area of research involves the formation of complexes with metals. The cyclometalated rhodium, iridium, and ruthenium complexes of N-methoxy-4-nitrobenzamide were synthesized, highlighting their role in catalytic processes and potential applications in organic synthesis and industrial chemistry (Zhou et al., 2018).

Antibacterial Activity

The exploration of antibacterial properties is also notable. Nickel and copper metal complexes of N-(R-carbamothioyl)-4-nitrobenzamide showed greater antibacterial efficacy compared to their ligand counterparts, suggesting their potential in the development of new antibacterial agents (Saeed, Rashid, Ali, & Hussain, 2010).

Thin Film Deposition

Research has also been conducted on the use of nickel(II) complexes of N-(di-alkyl-carbamothioyl)-4-nitrobenzamide for the deposition of nickel sulfide nanostructured thin films. This indicates potential applications in materials science, particularly in the development of thin film technologies (Saeed, Rashid, Malik, O’Brien, & Wong, 2013).

Antimycobacterial and Antitumor Activities

Inthe field of pharmacology, some nitrobenzamide derivatives have been identified for their significant in vitro antitubercular activity. This suggests potential therapeutic applications in treating tuberculosis and other microbial infections (Wang et al., 2019). Additionally, certain nitroaromatic compounds derived from nitrobenzamide have shown cytotoxic effects in cancer cell lines, implying their use in cancer research and potential therapeutic applications (Perdigão et al., 2017).

Preformulation and Formulation Development

The preformulation and formulation studies of nitroaromatic derivatives like N-(butanoyloxyethyl)-4-(chloromethyl)-3-nitrobenzamide have been carried out. These studies are crucial for understanding the chemical behavior, physicochemical properties, and impact of formulation variables, which are essential steps in drug development (Sena et al., 2017).

Quality Control in Pharmaceutical Development

Quality control methods have been developed for potential anticonvulsants among derivatives of nitrobenzamide. This includes methods of identification, determination of impurities, and quantitative determination, which are vital for the standardization and safety of pharmaceutical substances (Sych et al., 2018).

Structural Diversity and Framework Structures

Isomeric nitrobenzamides form diverse three-dimensional framework structures, a property that is significant in the field of crystallography and materials science. These structures are linked by various hydrogen bonds and interactions, contributing to our understanding of molecular interactions and crystal engineering (Wardell et al., 2006).

properties

IUPAC Name

N-cyclopropyl-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c13-10(11-8-4-5-8)7-2-1-3-9(6-7)12(14)15/h1-3,6,8H,4-5H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAUAOOIIPHFRKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40358214
Record name N-cyclopropyl-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-3-nitrobenzamide

CAS RN

392709-17-0
Record name N-cyclopropyl-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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